4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
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Overview
Description
4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine with an oxidizing agent to introduce the dioxide functionality . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolic pathways . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but with different substituents.
1,3,4-thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structures and exhibit similar chemical properties.
Uniqueness
4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and methyl groups influence its electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2S/c1-3-5(6)4(2)8-11(9,10)7-3/h7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBNGDPWSBDWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS(=O)(=O)N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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